molecular formula C9H5BrClNO2 B13632593 4-bromo-5-chloro-1H-indole-2-carboxylic acid CAS No. 2153325-59-6

4-bromo-5-chloro-1H-indole-2-carboxylic acid

Cat. No.: B13632593
CAS No.: 2153325-59-6
M. Wt: 274.50 g/mol
InChI Key: PGGFUEIMCIMMMC-UHFFFAOYSA-N
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Description

4-bromo-5-chloro-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of indole derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

4-bromo-5-chloro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole-2-carboxylic acid: Similar structure but lacks the chlorine substitution.

    4-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine substitution.

    5-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine substitution.

Uniqueness

The presence of both bromine and chlorine substitutions in 4-bromo-5-chloro-1H-indole-2-carboxylic acid makes it unique.

Properties

CAS No.

2153325-59-6

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

4-bromo-5-chloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5BrClNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14)

InChI Key

PGGFUEIMCIMMMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)Br)Cl

Origin of Product

United States

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